Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl]benzoate
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Overview
Description
Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidin-5-yl]benzoate is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furo[2,3-d]pyrimidine core, which is a fused bicyclic system, and a benzoate ester group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidin-5-yl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-dimethyluracil with phenyl isocyanate to form an intermediate, which is then cyclized to produce the furo[2,3-d]pyrimidine core. This intermediate is further reacted with methyl 4-bromobenzoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidin-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of ester derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidin-5-yl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidin-5-yl]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. This mechanism is particularly relevant in the context of cancer therapy, where PARP-1 inhibitors are used to enhance the efficacy of DNA-damaging agents.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar bicyclic core structure and exhibits comparable biological activities.
Pyrimido[4,5-d]pyrimidine: Another related compound with a fused bicyclic system, known for its biological significance.
Indole Derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidin-5-yl]benzoate is unique due to its specific structural features, such as the furo[2,3-d]pyrimidine core and the benzoate ester group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core fused with a furo moiety and a benzoate group. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays have been conducted against a panel of cancer cell lines to determine its efficacy.
Research Findings
- Cell Line Testing : The compound was tested against various cancer types including leukemia, melanoma, and breast cancer. Results indicated moderate activity with growth inhibition percentages ranging from 70% to 85% in sensitive cell lines .
- Mechanism of Action : Preliminary investigations suggest that the compound may inhibit specific kinases involved in cell proliferation pathways. This aligns with findings from similar pyrimidine derivatives that target dihydrofolate reductase (DHFR) and other kinases .
Table 1: Anticancer Activity Summary
Cell Line Type | Growth Inhibition (%) | IC50 (µM) |
---|---|---|
Leukemia | 75 | 10 |
Melanoma | 80 | 12 |
Breast Cancer | 70 | 15 |
Colon Cancer | 85 | 8 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Various derivatives of pyrimidine compounds are known for their antibacterial and antifungal activities.
Research Findings
- Antibacterial Testing : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
- Antifungal Testing : In antifungal assays, it showed effectiveness against Candida albicans, indicating a broad spectrum of antimicrobial activity.
Table 2: Antimicrobial Activity Summary
Microorganism | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Candida albicans | 20 |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Pyrido[2,3-d]pyrimidines : A study found that derivatives exhibited strong inhibition against DHFR, leading to reduced tumor growth in xenograft models .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the phenyl ring significantly enhanced both anticancer and antimicrobial activities .
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 4-(6-anilino-1,3-dimethyl-2,4-dioxofuro[2,3-d]pyrimidin-5-yl)benzoate |
InChI |
InChI=1S/C22H19N3O5/c1-24-19(26)17-16(13-9-11-14(12-10-13)21(27)29-3)18(23-15-7-5-4-6-8-15)30-20(17)25(2)22(24)28/h4-12,23H,1-3H3 |
InChI Key |
ZCYCUZYTNISQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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